molecular formula C12H11NO5S B1504062 Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 318292-56-7

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1504062
CAS No.: 318292-56-7
M. Wt: 281.29 g/mol
InChI Key: WNQHGDKMSBCAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO5S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 318292-56-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Formula: C12H11NO5S
  • Molecular Weight: 281.284 g/mol

The compound features an indole structure, which is known for its biological significance, particularly in medicinal chemistry.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound's IC50 values against COX-2 were reported to be comparable to standard anti-inflammatory drugs like celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
This compound5.880.698.52
Celecoxib5.460.787.23

This table illustrates the compound's selectivity for COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains, including Gram-negative bacteria such as Escherichia coli and Salmonella enterica. In vitro studies indicated that it exhibits selective antibacterial activity, which is crucial for developing targeted antibiotics.

Case Study: A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results showed significant inhibition of bacterial growth at specific concentrations, making it a candidate for further development in antimicrobial therapies .

3. Antioxidant Properties

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited notable free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • COX Inhibition: By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Antimicrobial Mechanism: The indole structure may facilitate membrane penetration and disrupt bacterial cell wall synthesis.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ADME Profile:

  • Absorption: High oral bioavailability predicted due to favorable solubility.
  • Distribution: Likely to penetrate biological membranes due to lipophilicity.
  • Metabolism: Expected to undergo hepatic metabolism; further studies are needed to characterize metabolic pathways.
  • Excretion: Primarily renal excretion anticipated based on molecular weight and structure .

Properties

IUPAC Name

methyl 3-formyl-5-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c1-18-12(15)11-9(6-14)8-5-7(19(2,16)17)3-4-10(8)13-11/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQHGDKMSBCAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696358
Record name Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318292-56-7
Record name Methyl 3-formyl-5-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
Reactant of Route 4
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
Reactant of Route 6
Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.